![molecular formula C20H16FN3O2S2 B2740218 N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 686770-68-3](/img/structure/B2740218.png)
N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H16FN3O2S2 and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical Analysis and Molecular Docking
A study by Mary et al. (2020) focused on the synthesis and characterization of a novel antiviral active molecule closely related to the compound . The research included quantum chemical insight into its molecular structure, natural bond orbital (NBO) analysis, spectroscopic studies, and molecular docking against SARS-CoV-2 protein. The optimized geometry revealed near-planarity between the phenyl and pyrimidine rings, indicating potential antiviral potency, especially against COVID-19, supported by a binding energy analysis (Mary et al., 2020).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized new derivatives of thieno[3,2-d]pyrimidine and investigated their antitumor activities. The study demonstrated potent anticancer activity across various human cancer cell lines, comparable to that of doxorubicin, highlighting the compound's potential as a novel therapeutic agent in cancer treatment (Hafez & El-Gazzar, 2017).
Radioligand Imaging
Dollé et al. (2008) developed a selective radioligand based on a structurally similar compound for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research underscores the utility of thieno[3,2-d]pyrimidine derivatives in the development of diagnostic tools for neuroinflammation and potentially other neurological conditions (Dollé et al., 2008).
Green Synthesis and MRSA Inhibition
Chaudhari et al. (2020) described the green synthesis of N-substituted benzimidazoles, demonstrating significant activity against Methicillin Resistant Staphylococcus aureus (MRSA). While not directly studying the specific compound , this research highlights the broader potential of related structures in addressing antibiotic resistance (Chaudhari et al., 2020).
Modulation of Immune Response to Tumors
Wang et al. (2004) explored the immunomodulatory effects of a novel synthetic compound on the immune response to tumors. The compound demonstrated potential in enhancing the reactivity of lymphoid cell populations affected by tumor growth, suggesting its utility in cancer immunotherapy (Wang et al., 2004).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S2/c21-13-5-4-6-14(11-13)22-17(25)12-28-20-23-16-9-10-27-18(16)19(26)24(20)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZETGBKAVIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


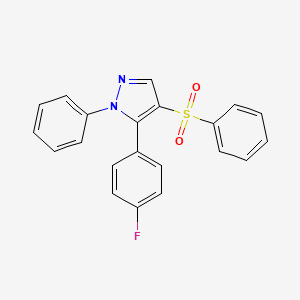


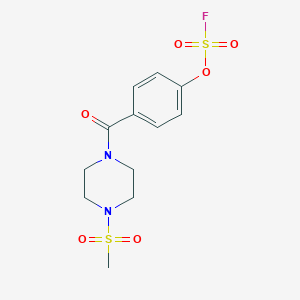
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)
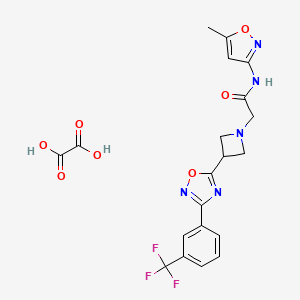
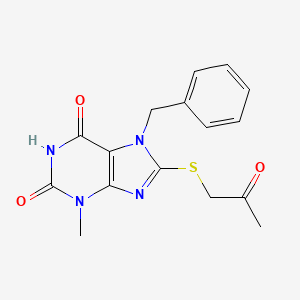
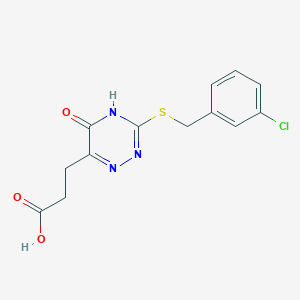
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline](/img/structure/B2740151.png)
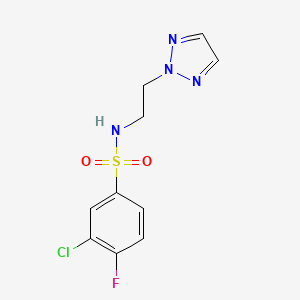
![2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2740156.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2740157.png)
![(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2740158.png)